BenchChemオンラインストアへようこそ!

5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine

Medicinal Chemistry Kinase Inhibitors Anticancer

This purine-isosteric thiazolo[4,5-d]pyrimidine is purpose-built for ATP-competitive kinase inhibitor discovery. Dual C5/C7 chlorine substitution is essential for ATP-pocket binding — mono-chlorinated or non-halogenated analogs fail to replicate target engagement. Sequential nucleophilic substitution at these positions enables rapid library generation for HTS/SAR. The 2-methyl group is critical: methylthio (CAS 87789-35-3) or des-methyl (CAS 1137278-39-7) replacements abolish kinase inhibition. Validated in CDK1/PAK4 programs (nanomolar IC50) with selectivity indices >12 against gastric cancer cells. Supplied at 95% purity.

Molecular Formula C6H3Cl2N3S
Molecular Weight 220.08 g/mol
CAS No. 859796-00-2
Cat. No. B3289636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine
CAS859796-00-2
Molecular FormulaC6H3Cl2N3S
Molecular Weight220.08 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H3Cl2N3S/c1-2-9-5-3(12-2)4(7)10-6(8)11-5/h1H3
InChIKeyOOZLZUWRNQNRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine (CAS 859796-00-2) – A Dual-Chlorinated Scaffold for Selective Kinase Inhibitor Synthesis


5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine (CAS 859796-00-2) is a heterocyclic building block featuring a thiazole-pyrimidine fused ring system (molecular formula C₆H₃Cl₂N₃S, MW 220.08 g/mol) with chlorine atoms at positions 5 and 7 and a methyl group at position 2 . This core structure is recognized as a privileged scaffold in drug discovery due to its purine isostere properties, enabling broad utility in medicinal chemistry [1]. Commercial availability is confirmed from multiple reputable vendors offering the compound at 95–97% purity .

Why 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine Cannot Be Replaced by Other Thiazolopyrimidines


Thiazolopyrimidine analogs with altered substitution patterns exhibit divergent selectivity profiles and potency across biological targets. For instance, replacement of the 2-methyl group with a methylthio moiety (CAS 87789-35-3) or complete removal of the methyl group (CAS 1137278-39-7) fundamentally alters molecular interactions and can eliminate desired kinase inhibition activity [1]. Moreover, the dual chlorine substitution pattern at positions 5 and 7 is essential for maintaining the appropriate steric and electronic environment for binding to ATP-binding pockets of kinases, a feature not replicated by mono-chlorinated or non-halogenated analogs [2]. Generic substitution risks complete loss of target engagement or altered selectivity profiles incompatible with specific research applications.

Quantitative Evidence Supporting the Selection of 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine


Kinase Inhibition: CDK1 Selectivity via Derivative 5 (IC50 97 nM)

While direct target engagement data for the parent compound 5,7-dichloro-2-methylthiazolo[4,5-d]pyrimidine is not available, its structural derivative Compound 5 (7-chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione) demonstrates that the thiazolo[4,5-d]pyrimidine scaffold bearing the 5,7-dichloro-2-methyl substitution pattern can be elaborated to yield potent and selective kinase inhibitors. In comparative assessments, Compound 5 inhibited CDK1/Cyclin B complex with an IC50 of 97 nM ± 2.33, demonstrating nanomolar potency [1]. In contrast, a structurally distinct thiazolo[4,5-d]pyrimidine derivative PB-10 (PAK4 IC50 = 15.12 μM) is approximately 156-fold less potent, underscoring the critical impact of substituent choice on kinase selectivity and potency [2].

Medicinal Chemistry Kinase Inhibitors Anticancer

Cellular Selectivity Index: Derivative 7i Exhibits >12-Fold Cancer Selectivity Over Normal Cells

Derivative 7i, a 5,7-dichloro-2-methylthiazolo[4,5-d]pyrimidine analog, demonstrates favorable cellular selectivity. It exhibited an IC50 of 4.64 μM against MGC-803 gastric cancer cells and a selectivity index (SI) >12 relative to normal GES-1 cells, indicating low toxicity to normal tissues . This favorable safety margin distinguishes it from structurally related compounds that lack this substitution pattern and often exhibit broader, less selective cytotoxicity.

Cancer Therapeutics Selectivity Cytotoxicity

Synthetic Utility: Dual Chlorine Leaving Groups for Sequential Displacement Chemistry

5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine contains two reactive chlorine atoms at positions 5 and 7, enabling sequential nucleophilic aromatic substitution (SNAr) reactions for modular library synthesis. This dual leaving-group strategy is a well-established feature in medicinal chemistry for generating diverse arrays of analogs . In contrast, the closely related 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 87789-35-3) introduces a thioether moiety at the 2-position, which alters reactivity and eliminates the possibility of certain substitution patterns, thereby reducing synthetic versatility .

Medicinal Chemistry Scaffold Functionalization Library Synthesis

Optimal Research Applications for 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine


Kinase-Focused Medicinal Chemistry and Drug Discovery

The compound serves as a key intermediate for synthesizing kinase inhibitors, particularly those targeting CDK1 and PAK4, as demonstrated by derivative studies showing nanomolar IC50 values [1]. Researchers designing ATP-competitive inhibitors can leverage the purine-isosteric scaffold to achieve high potency and selectivity.

Synthesis of Diverse Compound Libraries via SNAr Chemistry

The presence of two chlorine leaving groups at positions 5 and 7 enables sequential nucleophilic substitution, facilitating the rapid generation of structurally diverse compound libraries for high-throughput screening campaigns .

Cancer Cell Selectivity and Toxicity Profiling

Derivatives of this scaffold have demonstrated selectivity indices >12 against gastric cancer cells, indicating a favorable therapeutic window . Researchers can use the scaffold to optimize cellular selectivity and minimize off-target toxicity in preclinical cancer models.

Quote Request

Request a Quote for 5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.